molecular formula C22H15ClF3NO4S B14248917 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate CAS No. 395681-05-7

4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate

Cat. No.: B14248917
CAS No.: 395681-05-7
M. Wt: 481.9 g/mol
InChI Key: AVJFBQLJYJLNIY-UHFFFAOYSA-M
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Description

4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate is a complex organic compound that belongs to the class of thiazolium salts. This compound is characterized by the presence of a thiazole ring substituted with phenyl groups and a trifluoromethylphenyl group. The perchlorate anion is associated with the thiazolium cation, contributing to the compound’s stability and reactivity.

Preparation Methods

The synthesis of 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide derivatives in the presence of an oxidizing agent can yield the desired thiazolium salt. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.

Scientific Research Applications

4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their conformation and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate can be compared with other thiazolium salts and related compounds:

    4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazole: Lacks the perchlorate anion, resulting in different reactivity and stability.

    4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium chloride: Similar structure but different counterion, affecting solubility and reactivity.

    4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium bromide: Another related compound with a different counterion, influencing its chemical properties.

These comparisons highlight the unique features of this compound, such as its stability and reactivity, which make it valuable in various scientific and industrial applications.

Properties

CAS No.

395681-05-7

Molecular Formula

C22H15ClF3NO4S

Molecular Weight

481.9 g/mol

IUPAC Name

4,5-diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium;perchlorate

InChI

InChI=1S/C22H15F3NS.ClHO4/c23-22(24,25)18-11-13-19(14-12-18)26-15-20(16-7-3-1-4-8-16)21(27-26)17-9-5-2-6-10-17;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1

InChI Key

AVJFBQLJYJLNIY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C(S[N+](=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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